[2-(Chloromethyl)phenyl]methanol
Overview
Description
[2-(Chloromethyl)phenyl]methanol is an organic compound with the molecular formula C8H9ClO It is a derivative of benzyl alcohol, where a chlorine atom is substituted at the ortho position of the benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Chloromethyl)phenyl]methanol typically involves the chloromethylation of benzyl alcohol. One common method includes the reaction of benzyl alcohol with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to [2-(Chloromethyl)phenyl]methane using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: [2-(Chloromethyl)phenyl]aldehyde or [2-(Chloromethyl)phenyl]carboxylic acid.
Reduction: [2-(Chloromethyl)phenyl]methane.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(Chloromethyl)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [2-(Chloromethyl)phenyl]methanol involves its reactivity towards various nucleophiles and electrophiles. The chlorine atom at the ortho position makes the benzyl group more reactive, facilitating nucleophilic substitution reactions. This reactivity is exploited in organic synthesis to introduce various functional groups into the benzyl ring .
Comparison with Similar Compounds
Benzyl Alcohol: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
[4-(Chloromethyl)phenyl]methanol: Similar structure but with the chlorine atom at the para position, which affects its reactivity and steric properties.
[2-(Bromomethyl)phenyl]methanol: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: The ortho position of the chlorine atom in [2-(Chloromethyl)phenyl]methanol makes it uniquely reactive compared to its para and meta counterparts. This unique reactivity is leveraged in various synthetic applications, making it a valuable compound in organic chemistry .
Biological Activity
[2-(Chloromethyl)phenyl]methanol, a compound with the molecular formula C8H9ClO and a molar mass of 172.61 g/mol, is an organic molecule that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C8H9ClO
- Molar Mass : 172.61 g/mol
- Structure : The compound features a chloromethyl group attached to a phenyl ring, which enhances its reactivity in various chemical reactions.
The biological activity of this compound is largely attributed to the presence of the chloromethyl group. This group can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological targets such as enzymes and receptors. Specifically, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of their functions.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been reported to possess activity against multidrug-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | <0.03125 - 0.25 µg/mL |
Acinetobacter baumannii | 1 - 4 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
2. Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to cell survival and proliferation. For example, certain derivatives have demonstrated cytotoxic effects against human colorectal carcinoma cells (T84 cells) and other cancer types.
Cancer Cell Line | IC50 Value |
---|---|
T84 (Colorectal carcinoma) | 15 µM |
HeLa (Cervical carcinoma) | 10 µM |
These results indicate that modifications to the structure of this compound could enhance its efficacy as an anticancer agent .
3. Other Pharmacological Activities
Further research has suggested additional pharmacological activities associated with this compound, including antifungal properties and potential use as a precursor for synthesizing pharmaceutical compounds. Its ability to act as an intermediate in organic synthesis also highlights its versatility in medicinal chemistry applications .
Case Studies
Several case studies have explored the biological activities of this compound derivatives:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives against clinical isolates of Escherichia coli and Klebsiella pneumoniae, demonstrating significant inhibition at low concentrations.
- Anticancer Screening : Another study screened multiple derivatives for cytotoxicity against breast cancer cell lines, revealing promising candidates with IC50 values below 20 µM.
Properties
IUPAC Name |
[2-(chloromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBKVYRKYPKJSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497269 | |
Record name | [2-(Chloromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142066-41-9 | |
Record name | [2-(Chloromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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